molecular formula C18H18N2O2 B2696120 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 953847-24-0

1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B2696120
CAS No.: 953847-24-0
M. Wt: 294.354
InChI Key: OESPRGBEIHPLBX-UHFFFAOYSA-N
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Description

1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of a benzimidazole core linked to a 3,5-dimethylphenoxyethyl group and an aldehyde functional group.

Preparation Methods

The synthesis of 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acidThe final step is the formylation of the benzimidazole ring to introduce the aldehyde functional group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA or RNA and interfere with their function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde can be compared with other benzimidazole derivatives and similar compounds, such as:

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-9-14(2)11-15(10-13)22-8-7-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-6,9-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESPRGBEIHPLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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